N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a 2,5-dioxopyrrolidin-1-yl moiety on the acetamide side chain.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-9-2-1-8(22-9)7-6-21-13(15-7)16-10(18)5-17-11(19)3-4-12(17)20/h1-2,6H,3-5H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEVNIWMBHJRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step reactions. One common route includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with N-hydroxysuccinimide and acetic anhydride to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Oxidation Reactions
The chlorothiophene moiety undergoes oxidation under controlled conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub>, RT | Sulfoxide derivative | |
| Sulfone formation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative |
Mechanistic Insight :
- Oxidation occurs at the sulfur atom in the thiophene ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).
- m-CPBA (meta-chloroperbenzoic acid) is more reactive than H<sub>2</sub>O<sub>2</sub>, enabling complete oxidation to sulfones .
Substitution Reactions
The chlorine atom on the thiophene ring is susceptible to nucleophilic substitution:
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Amines | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Thiophene-amine derivatives | |
| Thiols | EtOH, reflux | Thioether analogs |
Example :
Reaction with benzylamine replaces the chlorine atom, yielding N-[4-(5-benzylaminothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide .
Reduction Reactions
While the compound lacks reducible groups like nitro, its dioxopyrrolidine ring can undergo partial reduction:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Lactam reduction | LiAlH<sub>4</sub>, THF, 0°C | Pyrrolidine derivative |
Note :
- Reduction of the dioxopyrrolidine ring with LiAlH<sub>4</sub> converts the lactam to a pyrrolidine, altering the compound’s hydrogen-bonding capacity .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (2M), H<sub>2</sub>O, 60°C | Sodium carboxylate |
Key Finding :
Cycloaddition and Cross-Coupling
The thiazole ring participates in metal-catalyzed reactions:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl-thiazole hybrids |
Application :
- Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the thiazole’s 4-position, diversifying the scaffold .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or microbial growth .
Comparison with Similar Compounds
Key Structural Differences and Implications
- Substituent Effects: The target compound’s 5-chlorothiophen-2-yl group differs from the 2-chlorophenyl substituent in CAS 338749-93-2. The 2,5-dioxopyrrolidin-1-yl group (cyclic diketone) in the target compound contrasts with the morpholino (saturated amine oxide) in CAS 338749-93-2. Dioxopyrrolidinyl groups are more polarizable, which could reduce membrane permeability but enhance interactions with polar enzyme active sites .
Heterocyclic Variations :
Hypothesized Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: Morpholino (CAS 338749-93-2) and pyrimidinone (CAS 898445-90-4) substituents likely improve aqueous solubility compared to the target compound’s dioxopyrrolidinyl group, which may increase hydrophobicity .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A thiophene moiety
- A dioxopyrrolidine group
The IUPAC name is indicative of its structural complexity and potential reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, it can reduce the synthesis of pro-inflammatory mediators.
- Modulation of Receptor Activity : It may interact with specific receptors involved in pain and inflammation pathways, although detailed receptor interactions require further elucidation.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce inflammation markers in various cell lines.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In animal models, it has shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .
Case Studies and Experimental Data
Several studies have investigated the pharmacological profile of this compound:
- In Vitro Studies :
- Animal Models :
- Comparative Analysis :
Data Summary Table
| Study Type | Findings | ED50 (mg/kg) | Notes |
|---|---|---|---|
| In Vitro Cytokine | Reduced TNF-alpha and IL-6 | N/A | Dose-dependent effect observed |
| Acute Pain Model | Significant reduction in pain scores | 40 | Effective in formalin test |
| Chronic Pain Model | Sustained analgesic effects over time | 32 | Long-lasting effects noted |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
